![molecular formula C5H10N4 B8722079 1-butyl-1H-tetrazole CAS No. 98069-92-2](/img/structure/B8722079.png)
1-butyl-1H-tetrazole
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Description
1-butyl-1H-tetrazole is a derivative of 1H-tetrazole, which is an organic compound consisting of a five-membered ring with four nitrogen atoms and one carbon atom . The tetrazole ring is a fragment of a number of modern drugs due to its high nitrogen content .
Synthesis Analysis
The synthesis of 1-butyl-1H-tetrazole involves various methods. For instance, a series of 1-substituted 1H-1,2,3,4-tetrazole compounds have been synthesized from amines, triethyl orthoformate, and sodium azide through the catalyzed reaction with Yb(OTf)3 . Another method involves the reaction of sodium azide with nitriles to give 1H-tetrazoles .
Molecular Structure Analysis
The molecular structure of 1-butyl-1H-tetrazole is similar to that of 1H-tetrazole and its substituted derivatives . The electronic structure was analyzed by examining the density of states, charges, and bond orders of the four crystals .
Chemical Reactions Analysis
1-butyl-1H-tetrazole exhibits multiple reactivity due to the presence of several reaction centers and the possibility of prototropic annular tautomerism . It reacts violently with strong oxidizers and can react exothermically with reducing agents .
Physical And Chemical Properties Analysis
1-butyl-1H-tetrazole is stable at normal temperature and pressure but decomposes rapidly and explosively if heated above its melting point . It is soluble in water and reacts slowly with water (moisture) with the release of corrosive gases .
Safety and Hazards
Future Directions
properties
CAS RN |
98069-92-2 |
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Product Name |
1-butyl-1H-tetrazole |
Molecular Formula |
C5H10N4 |
Molecular Weight |
126.16 g/mol |
IUPAC Name |
1-butyltetrazole |
InChI |
InChI=1S/C5H10N4/c1-2-3-4-9-5-6-7-8-9/h5H,2-4H2,1H3 |
InChI Key |
KSUSTLKKFLDJNC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=NN=N1 |
Origin of Product |
United States |
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